3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[310]hexane-2-carboxylic acid is an organic compound with the molecular formula C6H9NO2 It is a bicyclic structure containing a nitrogen atom, making it a heterocyclic compound
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound can be involved in cascade reactions, including the formation of 3-abh with rupture of aromaticity, followed by electrophilic vinylation of enol ether .
Biochemical Pathways
The compound is known to be involved in cascade reactions , but the specific pathways and their downstream effects require further investigation.
Pharmacokinetics
It’s reported that similar compounds show strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s .
Result of Action
As the compound is part of a collection of unique chemicals provided to early discovery researchers , its specific effects at the molecular and cellular level are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid can be achieved through several methods. One notable method involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis. This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by a series of steps including the formation of alpha-diazoacetate and its subsequent cyclopropanation .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and reducing the use of toxic reagents. For instance, a method involving the substitution reaction of a precursor compound with dimethyl carbonate, followed by methylation and catalytic reactions, has been developed to produce 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in the development of biologically active compounds.
Industry: It is utilized in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: This is a stereoisomer of the compound with similar structural features but different spatial arrangement.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Another bicyclic compound with a nitrogen atom, used in different chemical applications.
Uniqueness: 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-16-9 |
Source
|
Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.